

Isocorytuberine: A Comprehensive Technical Guide to its Therapeutic Potential

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Compound of Interest

Compound Name: *Isocorytuberine*

Cat. No.: *B15559348*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the therapeutic potential of **isocorytuberine**, an aporphine alkaloid with promising pharmacological activities. The document focuses on its core therapeutic targets in oncology, inflammation, and neuroprotection, presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanisms of action.

Anticancer Therapeutic Targets

Isocorytuberine has demonstrated significant anticancer effects across various cancer cell lines. Its primary mechanisms of action include the induction of apoptosis, disruption of cellular metabolism, and inhibition of cell migration and invasion.

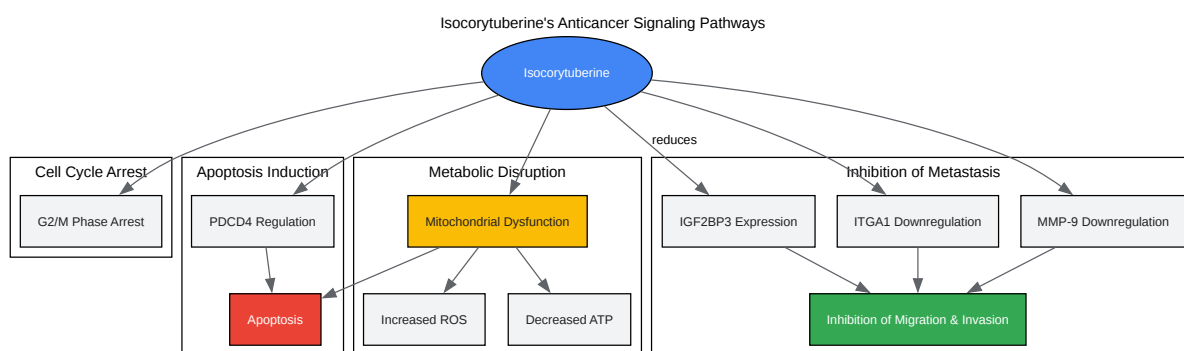
Quantitative Data: Anticancer Activity

Cell Line	Treatment	IC50	Effect	Reference
Oral Squamous Carcinoma (Cal-27)	Isocorydine (ICD)	0.61 mM (24h)	Inhibition of proliferation	[1]
Human Lung Cancer (A549)	Isocorydione (derivative 2)	186.97 μ M	Inhibition of growth	[2]
Human Gastric Cancer (SGC7901)	Isocorydione (derivative 2)	197.73 μ M	Inhibition of growth	[2]
Human Liver Cancer (HepG2)	Isocorydione (derivative 2)	212.46 μ M	Inhibition of growth	[2]

Parameter	Cell Line	Treatment	Result	Reference
Mitochondrial Respiratory Chain Complex I Activity	Oral Squamous Carcinoma (Cal-27)	Isocorydine (ICD)	50.72% decrease	[3]
Mitochondrial Respiratory Chain Complex II Activity	Oral Squamous Carcinoma (Cal-27)	Isocorydine (ICD)	27.39% decrease	[3]
Mitochondrial Respiratory Chain Complex III Activity	Oral Squamous Carcinoma (Cal-27)	Isocorydine (ICD)	77.27% decrease	[3]
Mitochondrial Respiratory Chain Complex IV Activity	Oral Squamous Carcinoma (Cal-27)	Isocorydine (ICD)	73.89% decrease	[3]
Mitochondrial Membrane Potential (MMP)	Oral Squamous Carcinoma (Cal-27)	Isocorydine (ICD)	43.65% decrease	[3]
ATP Content	Oral Squamous Carcinoma (Cal-27)	Isocorydine (ICD)	Decrease to 17.1 ± 0.001 (mmol/mL)	[3]
Apoptosis Rate	Oral Squamous Carcinoma (Cal-27)	Isocorydine (ICD)	10.57% increase after 24h	[3]
Cell Invasion	Oral Squamous Carcinoma (Cal-27)	Isocorydine (ICD)	Significant reduction (p < 0.01)	[3]
MMP-9 Expression	Oral Squamous Carcinoma (Cal-27)	Isocorydine (ICD)	Downregulated	[3]

Signaling Pathways in Anticancer Activity

Isocorytuberine and its derivatives impact multiple signaling pathways to exert their anticancer effects. These include pathways related to cell cycle regulation, apoptosis, and cellular metabolism.



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Caption: **Isocorytuberine's** multifaceted anticancer mechanisms.

Experimental Protocols

Cell Viability Assay (MTT Assay)

- Seed Cal-27 cells in 96-well plates at a density of 5×10^3 cells/well and incubate for 24 hours.
- Treat cells with varying concentrations of isocorydine for 24, 48, and 72 hours.
- Add 20 μ L of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
- Remove the supernatant and add 150 μ L of DMSO to dissolve the formazan crystals.

- Measure the absorbance at 490 nm using a microplate reader.

Mitochondrial Respiratory Chain Complex Activity Assay

- Treat Cal-27 cells with isocorydine.
- Isolate mitochondria from the treated and untreated cells using a mitochondria isolation kit.
- Measure the activity of mitochondrial respiratory chain complexes I-IV using specific colorimetric assay kits according to the manufacturer's instructions.

Apoptosis Assay (Flow Cytometry)

- Treat Cal-27 cells with isocorydine for 24 hours.
- Harvest and wash the cells with cold PBS.
- Resuspend the cells in 1X binding buffer.
- Stain the cells with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes in the dark.
- Analyze the stained cells using a flow cytometer.

Anti-inflammatory Therapeutic Targets

Isocorytuberine exhibits potent anti-inflammatory properties by modulating key inflammatory signaling pathways and reducing the production of pro-inflammatory cytokines.

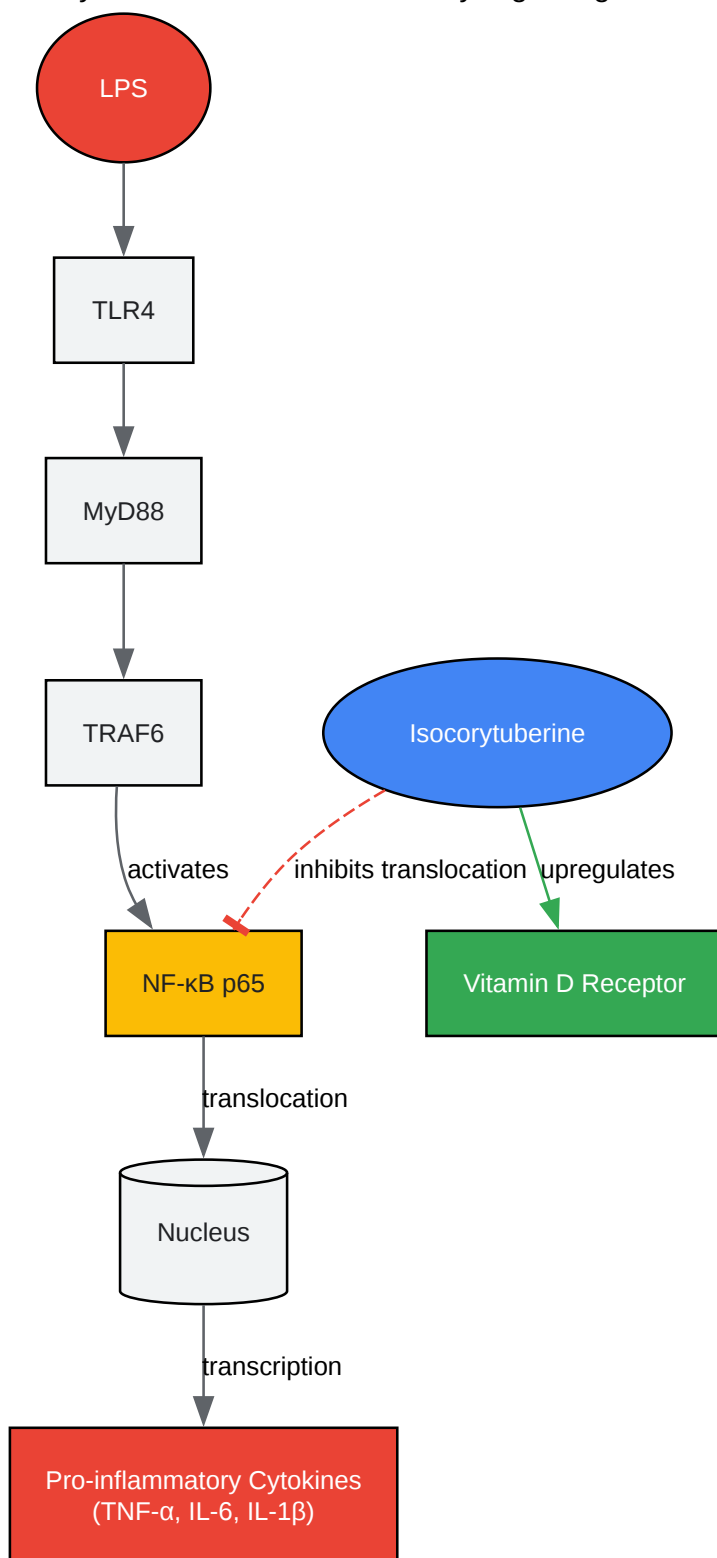
Quantitative Data: Anti-inflammatory Activity

Model	Treatment	Cytokine	Result	Reference
LPS-treated murine peritoneal macrophages	Isocorydine (52.03 μ M)	IL-6	Significant inhibition of release	[4]
LPS-treated murine peritoneal macrophages	Isocorydine (52.03 μ M)	TNF- α	Significant inhibition of release	[4]
Sepsis model in mice	Isocorydine	TNF- α , IL-6, IL-1 β (blood, lung, spleen)	Decreased levels	[4]

Signaling Pathway in Anti-inflammatory Activity

The anti-inflammatory effects of **isocorytuberine** are primarily mediated through the inhibition of the NF- κ B signaling pathway.

Isocorytuberine's Anti-inflammatory Signaling Pathway

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Caption: **Isocorytuberine** inhibits NF-κB and upregulates VDR.

Experimental Protocols

Cytokine Measurement (ELISA)

- Seed murine peritoneal macrophages (1.0×10^6 cells/mL) in 96-well plates.
- Pre-treat the cells with isocorydine (52.03 μ M) for 4 hours.
- Stimulate the cells with LPS (50 ng/mL) for the indicated time.
- Collect the culture supernatants.
- Measure the concentrations of IL-6 and TNF- α in the supernatants using specific ELISA kits according to the manufacturer's instructions.

In Vivo Sepsis Model

- Induce sepsis in mice via cecal ligation and puncture (CLP) or LPS injection.
- Administer isocorydine to the treatment group of mice.
- Collect blood, lung, and spleen tissues at specified time points.
- Homogenize the tissues and measure the levels of TNF- α , IL-6, and IL-1 β using ELISA.
- Perform histological analysis of lung tissue to assess damage.

Neuroprotective Therapeutic Targets

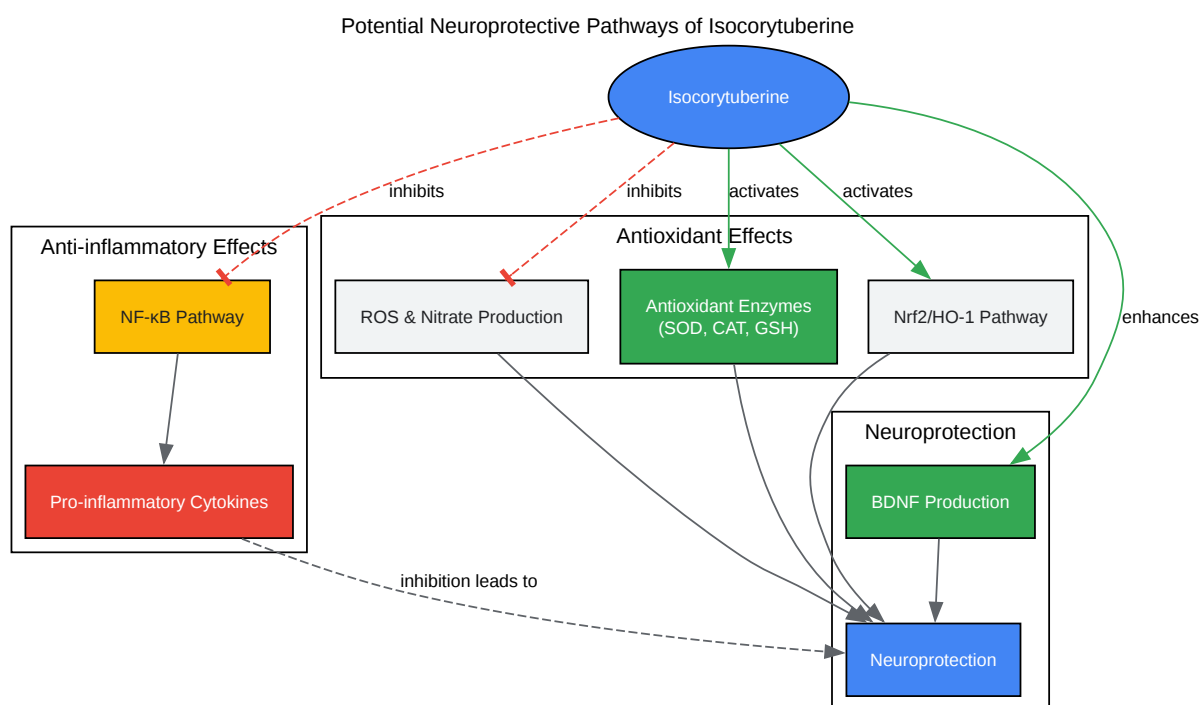
While direct studies on **isocorytuberine** are emerging, evidence from related isoquinoline alkaloids and compounds like isoquercetin suggests a strong neuroprotective potential, primarily through antioxidant and anti-inflammatory mechanisms.

Quantitative Data: Neuroprotective Activity (from related compounds)

Model	Compound	Parameter	Result	Reference
LPS-treated PC12 cells	Isoquercetin	Nitrate and ROS production	Significantly reduced	[5]
LPS-treated PC12 cells	Isoquercetin	Pro-inflammatory cytokines	Significantly (P<0.001) downregulated	[5]
Colchicine-induced AD rats	Isoquercetin	A β -peptide, protein carbonyl	Significantly reduced	[5]
Colchicine-induced AD rats	Isoquercetin	BDNF, Acetylcholinesterase (AChE)	Enhanced production	[5]
Cerebral ischemia/reperfusion rats	Isoquercitrin	Neurologic score, infarct volume, apoptosis rate, ROS production	Reduced in a dose-dependent manner	[6]
Cerebral ischemia/reperfusion rats	Isoquercitrin	SOD, GSH, CAT, Nrf2, HO-1, HIF-1 α levels	Increased in a dose-dependent manner	[6]

Signaling Pathways in Neuroprotection

The neuroprotective effects are likely mediated by the activation of antioxidant defense pathways and the suppression of neuroinflammation.



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